B1576720 Enterocin RJ-11

Enterocin RJ-11

Cat. No.: B1576720
Attention: For research use only. Not for human or veterinary use.
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Description

Enterocin RJ-11 is a leaderless bacteriocin produced by Enterococcus faecalis RJ-11, isolated from rice bran . It belongs to Class IIc (leaderless bacteriocins) and Class IId (non-pediocin-like, single-peptide bacteriocins) . With a molecular weight of approximately 5,000 Da (monomeric form) and 44 amino acids, it exhibits heat stability and resistance to acidic/alkaline conditions but is sensitive to proteolytic enzymes like trypsin and proteinase K . Its primary mechanism involves membrane damage, leading to cell depolarization and leakage of intracellular contents . This compound shows a narrow antimicrobial spectrum, primarily targeting Enterococcus species, including vancomycin-resistant strains (VRE), but lacks activity against Gram-negative bacteria .

Properties

bioactivity

Antibacterial

sequence

APAGLVAKFGRPIVKKYYKQIMQFIGEGSAINKIIPWIARMWRT

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Enterocin RJ-11 has demonstrated significant inhibitory effects against several foodborne pathogens, including:

  • Staphylococcus aureus
  • Listeria monocytogenes
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values for this compound against these pathogens indicate its potency. For example, studies have shown that this compound can inhibit the growth of B. subtilis, which is often problematic in food contamination scenarios .

3.1. Mechanism of Action

The antimicrobial action of this compound involves several mechanisms:

  • Disruption of the bacterial cell membrane integrity.
  • Inhibition of cell wall synthesis by targeting lipid II, a key component in bacterial cell wall biosynthesis.
  • Induction of membrane permeabilization leading to leakage of cellular contents .

3.2. Case Studies in Food Products

Several studies have evaluated the effectiveness of this compound in food preservation:

Food Product Pathogen Inhibition Observed
Dairy ProductsListeria monocytogenesReduction from 6.7 log cfu/g to 1.9 log cfu/g after one week
Meat ProductsStaphylococcus aureusSignificant inhibition observed during fermentation

These results indicate that this compound can be effectively utilized in various food matrices to enhance safety and shelf life.

4.1. Potential Therapeutic Uses

Given its antimicrobial properties, this compound is being explored for its potential therapeutic applications against antibiotic-resistant strains, particularly within the context of enterococcal infections:

  • It has shown efficacy against vancomycin-resistant enterococci (VRE), suggesting its potential as an alternative treatment option .

4.2. Research Findings

Research has indicated that enterocins can outcompete pathogenic strains without significantly disrupting the normal microbiota, making them promising candidates for use in probiotics and as therapeutic agents .

Production and Purification Techniques

The production of this compound involves fermentation processes where conditions such as pH and temperature are optimized to maximize yield:

Production Method Details
FermentationConducted at pH 6.0 with continuous monitoring
Purification TechniquesAmmonium sulfate precipitation followed by chromatography

These methods ensure high purity and activity of the bacteriocin for subsequent applications.

Future Research Directions

Future studies are needed to explore:

  • The genetic engineering of E. faecalis strains to enhance bacteriocin production.
  • The synergistic effects of this compound when combined with other preservatives or antimicrobials.
  • In vivo efficacy studies to assess safety and effectiveness in clinical settings.

Comparison with Similar Compounds

Structural and Functional Classification
Bacteriocin Class Subclass Peptide Type Molecular Weight (Da) Leader Peptide Source
Enterocin RJ-11 II IId/IIc Leaderless, single 5,049 No E. faecalis (rice bran)
Enterocin L50 II IIb Two-peptide 4,840 (L50A) No E. faecium (fermented foods)
Enterocin AS-48 I Ib Circular 7,150 Yes E. faecalis (clinical/food)
Enterocin P II IIa Pediocin-like 7,810 Yes E. faecium (dairy products)
Enterocin Q II IIc Leaderless, single 3,740 No E. faecium (human samples)

Key Structural Notes:

  • Leaderless bacteriocins (RJ-11, Q, EJ97) lack an N-terminal signal peptide, enabling direct secretion without post-translational cleavage .
  • Circular bacteriocins (AS-48) have head-to-tail cyclization, enhancing stability against proteases and heat .
  • Two-peptide bacteriocins (L50A/B) require both subunits for synergistic activity .
Antimicrobial Spectrum
Bacteriocin Gram-Positive Targets Gram-Negative Targets Clinical Relevance
This compound Enterococcus spp. (including VRE) None Limited to food preservation
Enterocin L50 Listeria, Staphylococcus, Bacillus, VRE E. coli, Salmonella Broad-spectrum food/clinical use
Enterocin AS-48 Listeria, Bacillus, Staphylococcus E. coli (with permeabilizers) Food safety, anti-biofilm agent
Enterocin P Listeria, Clostridium None Dairy preservation
Enterocin Q Enterococcus, Listeria None Human microbiome modulation

Activity Insights :

  • This compound’s narrow spectrum contrasts with EntL50 and AS-48, which target foodborne pathogens (e.g., Listeria monocytogenes) and Gram-negative bacteria when combined with membrane disruptors .
  • EntAS-48 is effective against spoilage bacteria like Alicyclobacillus acidoterrestris, making it superior in beverage preservation .
Genetic and Biochemical Features
Bacteriocin Genetic Location Biosynthesis Pathway Stability Key Applications
This compound Plasmid Sec-independent Heat/pH-stable, protease-sensitive Food preservation
Enterocin L50 Plasmid/Chromosome Sec-dependent Moderate heat stability Fermented foods, clinical
Enterocin AS-48 Chromosome Sec-dependent Extreme pH/heat resistance Food, pharmaceuticals
Enterocin P Plasmid Sec-dependent Moderate stability Dairy products

Genetic Notes:

  • Plasmid-encoded bacteriocins (RJ-11, P) may transfer antimicrobial traits horizontally, posing risks for antibiotic resistance gene spread in clinical settings .
  • EntAS-48 ’s chromosomal location enhances genetic stability for industrial production .
Stability and Production Optimization
  • This compound : Retains activity after 30 minutes at 100°C and pH 2–10 but loses efficacy upon protease exposure .
  • EntAS-48 : Stable at 121°C for 15 minutes and pH 3–9 due to cyclized structure; resistant to lipase and amylase .
  • Production : Enterocin yields are influenced by pH, temperature, and nutrients. For example, E. faecium EFEL8600 maximizes bacteriocin production at pH 6.5 and 25°C .

Tables and Figures Referenced :

  • Table S1 in summarizes antimicrobial spectra of leaderless bacteriocins.
  • Figure 2C in compares genetic clusters of enterocins.

Its leaderless structure and plasmid-borne genes warrant caution in therapeutic contexts but offer simplicity for fermentation-based production.

Preparation Methods

Isolation and Growth Conditions

  • Enterococcus faecalis RJ-11 was isolated from rice bran, a rich source of lactic acid bacteria (LAB) capable of producing bacteriocins.
  • The strain grows well on steam-cooked rice and was screened for antibacterial activity against Bacillus subtilis and other gram-positive bacteria.
  • Cultivation is performed in de Man, Rogosa, and Sharpe (MRS) broth, initially adjusted to pH 6.0.
  • Two culture systems are used:
    • Flask culture: 100 ml MRS broth in 500-ml Erlenmeyer flasks supplemented with 0.5% calcium carbonate (CaCO3) to neutralize lactic acid produced during growth.
    • Jar fermentor: 700 ml MRS broth in a 2-liter fermentor with continuous pH control at 6.0 by automated addition of 6 N NaOH.
  • Inoculation is done with 5% (vol/vol) overnight culture.
  • Cultures are incubated at 30°C with vigorous agitation (120 strokes per minute in flasks, 120 rpm in fermentor).
  • Growth and bacteriocin production are monitored by optical density at 660 nm and antibacterial activity assays, respectively.

Purification Process of Enterocin RJ-11

Initial Protein Concentration

  • After cultivation, cells are removed by centrifugation.
  • Ammonium sulfate is added to the culture supernatant to reach 80% saturation, precipitating proteins including this compound.
  • The precipitate is collected by centrifugation and dissolved in 20 mM sodium citrate buffer, pH 5.0 (buffer A).

Dialysis

  • The dissolved protein solution is dialyzed against buffer A at 4°C using a cellulose ester membrane with a molecular weight cutoff of 1,000 Da to remove small molecules and salts.

Gel Filtration Chromatography

  • The dialyzed sample is applied to a Sephadex G-50 column (20 × 700 mm) equilibrated with buffer A.
  • Proteins are eluted at a flow rate of 45 ml/h.
  • Fractions (4.5 ml each) are collected and tested for antibacterial activity against Listeria monocytogenes.
  • Active fractions are pooled for further analysis.

SDS-PAGE and Activity Detection

  • Purified proteins are analyzed by Tricine-SDS-PAGE (16% polyacrylamide gel).
  • Gels are stained with Coomassie brilliant blue to visualize proteins.
  • To detect antibacterial activity, gels are washed to remove SDS and overlaid with soft nutrient agar containing L. monocytogenes cells.
  • Clear zones on the gel indicate protein bands with antibacterial activity, confirming the presence of this compound.

Molecular Weight and Stability

  • This compound has a monomeric molecular weight of approximately 5,000 Da.
  • The bacteriocin is heat stable and resistant to acid and alkaline pH but sensitive to proteolytic enzymes such as trypsin, α-chymotrypsin, and pepsin, confirming its proteinaceous nature.

Summary Table of Preparation Steps and Conditions

Step Conditions/Details Purpose/Outcome
Isolation of strain From rice bran, screening on TGC plates Obtain E. faecalis RJ-11 producing bacteriocin
Cultivation MRS broth, pH 6.0, 30°C, 120 spm/rpm agitation Growth and bacteriocin production
Protein precipitation 80% ammonium sulfate saturation Concentrate bacteriocin-containing proteins
Dialysis Against 20 mM sodium citrate buffer, pH 5.0, 4°C Remove salts and small molecules
Gel filtration chromatography Sephadex G-50 column, buffer A, 45 ml/h flow rate Separate proteins by size, isolate active fractions
SDS-PAGE and activity assay Tricine-SDS-PAGE, Coomassie stain, overlay with indicator Confirm molecular weight and antibacterial activity
Stability testing Heat, pH extremes, proteolytic enzymes Characterize bacteriocin properties

Research Findings and Analysis

  • The preparation method yields a bacteriocin with a consistent molecular weight (~5 kDa).
  • The use of CaCO3 in flask cultures or pH-controlled fermentors optimizes bacteriocin yield by neutralizing lactic acid, which otherwise inhibits growth and production.
  • Ammonium sulfate precipitation followed by gel filtration is effective in purifying this compound while maintaining its antibacterial activity.
  • The sensitivity to proteolytic enzymes confirms the proteinaceous nature of this compound, distinguishing it from other antimicrobial compounds.
  • The purification method allows for subsequent amino acid sequencing and structural analysis, which revealed similarity to other enterocins produced by Enterococcus faecium, indicating conserved functional domains.

Q & A

Q. What is the structural classification of Enterocin RJ-11, and how does this classification inform its functional mechanisms?

this compound is classified under Class IId bacteriocins , characterized as unmodified, non-pediocin-like, single-peptide molecules . This classification indicates it lacks post-translational modifications and operates via direct membrane interaction, distinguishing it from pediocin-like bacteriocins (Class IIa) or two-peptide systems (Class IIb). Researchers should prioritize structural homology comparisons (e.g., using BLASTp or AlphaFold) to predict functional domains and mechanism of action .

Q. What standardized experimental models are recommended for evaluating this compound’s efficacy against Gram-positive pathogens?

Use in vitro broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens like Listeria monocytogenes or Staphylococcus aureus. Include controls for pH, temperature, and cation concentration, as bacteriocin activity is sensitive to environmental variables . Pair with agar-well diffusion assays to validate inhibition zones, ensuring plates are pre-equilibrated to 37°C for consistency .

Q. How can researchers ensure reproducibility in this compound purification protocols?

Follow a three-step purification workflow: (1) ammonium sulfate precipitation (60–80% saturation), (2) hydrophobic interaction chromatography (e.g., Phenyl Sepharose), and (3) reverse-phase HPLC with a C18 column. Document buffer compositions (e.g., 0.1% trifluoroacetic acid in acetonitrile gradients) and validate purity via SDS-PAGE and MALDI-TOF mass spectrometry .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported MIC values for this compound across studies?

Discrepancies often arise from strain-specific resistance or assay conditions. Perform meta-analyses of published MIC data using PRISMA guidelines, stratifying results by bacterial strain, growth phase (log vs. stationary), and assay medium (e.g., MHB vs. BHI broth). Apply multivariate regression to identify confounding variables, and validate findings with cross-laboratory reproducibility trials .

Q. How can advanced spectroscopic techniques elucidate this compound’s interaction with bacterial membranes?

Use Fourier-transform infrared spectroscopy (FTIR) to monitor lipid bilayer perturbations. Key spectral regions include:

  • ~1094 cm⁻¹ : Nucleic acid interactions (e.g., DNA binding).
  • ~1451 cm⁻¹ : Phospholipid alterations (membrane disruption). Compare with circular dichroism (CD) to assess secondary structural changes (e.g., α-helix stabilization) upon membrane contact .

Q. What strategies mitigate cytotoxicity risks when testing this compound in eukaryotic cell models?

Conduct hemolysis assays (e.g., sheep erythrocyte lysis) and MTT assays on human cell lines (e.g., Caco-2) at bacteriocin concentrations ≥10× MIC. Use fluorescence microscopy with propidium iodide to detect membrane integrity loss. If cytotoxicity is observed, explore pegylation or liposomal encapsulation to reduce non-target effects .

Q. How can transcriptomic analysis uncover this compound’s sublethal effects on bacterial physiology?

Perform RNA sequencing on treated vs. untreated L. monocytogenes cultures at sub-MIC levels (e.g., 0.5× MIC). Focus on differentially expressed genes in stress response (e.g., sigB, clp proteases), cell wall synthesis (murA, pbp), and efflux pumps. Validate with qRT-PCR and correlate with phenotypic assays (e.g., biofilm inhibition) .

Methodological Considerations

  • Data Collection : For structural studies, deposit this compound sequences in UniProt (ID: P0DTE1) and raw spectral data in public repositories (e.g., PRIDE for proteomics) .
  • Statistical Rigor : Report MICs with 95% confidence intervals and use ANOVA with Tukey’s post hoc test for multi-group comparisons .
  • Ethical Compliance : For studies involving human gut microbiota derivatives, adhere to institutional review board (IRB) guidelines for microbial sourcing and metadata anonymization .

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